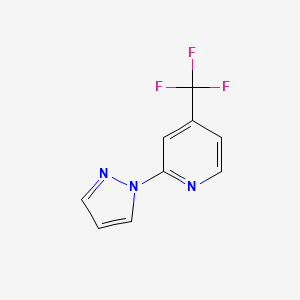

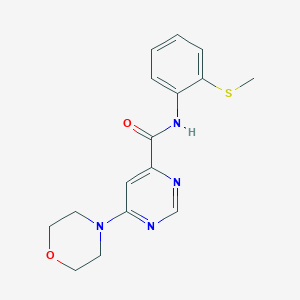

![molecular formula C18H27N5OS2 B2543610 N-(1-氰基环己基)-2-[[5-(环己基氨基)-1,3,4-噻二唑-2-基]硫代]丙酰胺 CAS No. 1286782-96-4](/img/structure/B2543610.png)

N-(1-氰基环己基)-2-[[5-(环己基氨基)-1,3,4-噻二唑-2-基]硫代]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide is a derivative of 1,2,5-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This class of compounds is known for its diverse reactivity and potential biological activity, which makes it a subject of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2,5-thiadiazole derivatives typically involves the cyclizing addition of sulfamide to cyanogen, as described in the synthesis of 3,4-diamino-1,2,5-thiadiazole 1,1-dioxide . This reaction can be further manipulated through amino-exchange reactions to yield various substituted compounds . Additionally, the acid-catalyzed cycloaddition of N-substituted sulfamides with cyanogen can afford 2-substituted 4-amino-2,3-dihydro-3-imino-1,2,5-thiadiazole 1,1-dioxides, which can be hydrolyzed to give 3-oxo derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,5-thiadiazole derivatives is characterized by the presence of amino and imino groups, which can exhibit tautomerism. Direct spectral evidence of this tautomerism has been observed in aminothiadiazole 1,1-dioxide derivatives . The presence of these functional groups is crucial as they can significantly influence the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,5-thiadiazole derivatives includes the ability of the unsubstituted amino groups to be hydrolyzed under basic conditions, leading to various oxothiadiazole products . The compounds can also undergo alternative syntheses, such as hydrogenolysis of corresponding 2-benzyl derivatives . These reactions are important for the modification and functionalization of the thiadiazole core, allowing for the generation of a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,5-thiadiazole derivatives are influenced by their functional groups and molecular structure. The presence of both amino and imino groups, as well as the thiadiazole ring, contributes to the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use in various applications, including medicinal chemistry, where solubility and stability are critical for drug development.

Relevant Case Studies

In the context of biological activity, a series of new sulfonamides incorporating thiadiazole moieties has been synthesized and investigated as inhibitors of carbonic anhydrases . These compounds showed low nanomolar activity against human carbonic anhydrase II and were also effective inhibitors of bacterial carbonic anhydrases from extremophilic bacteria . This highlights the potential of thiadiazole derivatives in the development of new therapeutics, particularly as modulators of enzyme activity for biotechnological applications.

科学研究应用

合成和化学反应性

有机化学的研究重点是氨基取代的1,2,5-噻二唑衍生物的合成和反应性,这些衍生物在结构上与所讨论的化合物相关。这些研究探索了此类化合物的合成途径和反应性,为在各种化学合成中进一步官能化和应用奠定了基础 (Arán 等,1988).

生物活性

人们对1,3,4-噻二唑衍生物的生物活性产生了浓厚的兴趣。例如,已对结合磺酰胺部分的化合物(类似于所讨论化合物的核心结构)进行了抗惊厥活性的评估。这些研究已经确定了几种对惊厥具有良好保护作用的化合物,突出了此类衍生物的治疗潜力 (Farag 等,2012).

抗菌应用

噻二唑衍生物的抗菌潜力也是一个重要的研究领域。研究已经合成了各种噻二唑和磺酰胺衍生物,评估了它们对广谱细菌和真菌菌株的抗菌功效。其中一些衍生物显示出良好的抗菌活性,表明它们有可能用作抗菌剂 (Gouda 等,2010).

材料科学应用

在材料科学中,类似于N-(1-氰基环己基)-2-[[5-(环己基氨基)-1,3,4-噻二唑-2-基]硫代]丙酰胺的结构基序已被探索用于有机金属材料的设计和合成。研究重点是噻二唑衍生物与过渡金属的配位行为,从而开发出具有材料化学潜在应用的新型有机金属配合物 (Ardan 等,2017).

属性

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5OS2/c1-13(15(24)21-18(12-19)10-6-3-7-11-18)25-17-23-22-16(26-17)20-14-8-4-2-5-9-14/h13-14H,2-11H2,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMWSNSXHKILBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(S2)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclohexyl)-2-{[5-(cyclohexylamino)-1,3,4-thiadiazol-2-YL]sulfanyl}propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

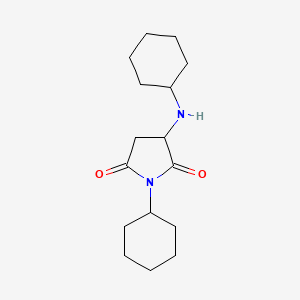

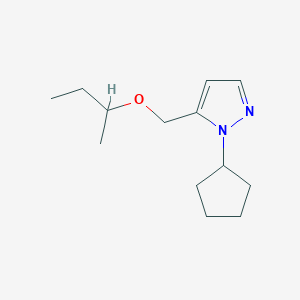

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)

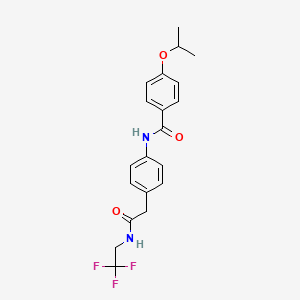

![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)

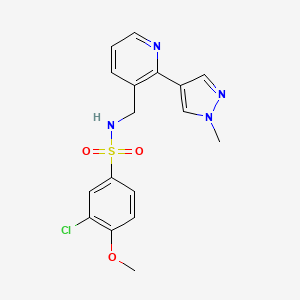

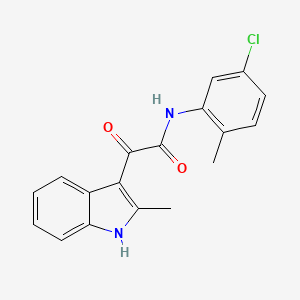

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

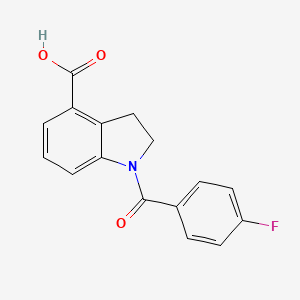

![2-(benzo[d]isoxazol-3-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2543550.png)